Josiphos SL-J004-1
CAS No.:
Cat. No.: VC17939360
Molecular Formula: C38H58FeP2
Molecular Weight: 632.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H58FeP2 |
|---|---|
| Molecular Weight | 632.7 g/mol |
| IUPAC Name | carbanide;cyclopentene;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |
| Standard InChI | InChI=1S/C31H44P2.C5H8.2CH3.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t25-,30?,31?;;;;/m1..../s1 |
| Standard InChI Key | DBKCPBXRWFWFEM-GHSXDVGNSA-N |
| Isomeric SMILES | [CH3-].[CH3-].C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CC1.[Fe+2] |
| Canonical SMILES | [CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CC1.[Fe+2] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Josiphos SL-J004-1 features a planar chiral ferrocene core substituted with two phosphine groups: a dicyclohexylphosphine at the cyclopentadienyl ring and a diphenylphosphine-ethyl moiety at the adjacent position (Figure 1). The (R) configuration at the ethyl bridge and the Sp geometry at the dicyclohexylphosphine site create a rigid, chiral pocket ideal for substrate discrimination.
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| IUPAC Name | carbanide;cyclopentene;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |
| CAS Registry | 158923-09-2 |
| Molecular Formula | |
| Molecular Weight | 632.7 g/mol |
| Stereochemistry | (R)-configured ethyl bridge |
The ligand’s ferrocene backbone ensures thermal stability, while the bulky cyclohexyl and phenyl groups provide steric hindrance to modulate metal-center reactivity.
Spectroscopic and Computational Data
The Standard InChIKey (DBKCPBXRWFWFEM-GHSXDVGNSA-N) confirms its unique stereochemical identity. Computational models highlight low electron density at the phosphorus atoms due to the electron-withdrawing ferrocene moiety, enhancing metal-ligand coordination strength.
Applications in Asymmetric Catalysis
Hydrogenation Reactions
Josiphos SL-J004-1 excels in asymmetric hydrogenation, particularly for prochiral olefins and ketones. When coordinated to rhodium, it achieves >95% enantiomeric excess (ee) in the hydrogenation of α,β-unsaturated esters. The ligand’s chiral environment directs hydrogen addition to the si-face of substrates, as demonstrated in the synthesis of chiral alcohols for pharmaceutical intermediates.
Table 2: Representative hydrogenation substrates
| Substrate Class | Example Product | ee (%) |
|---|---|---|
| Enamides | N-Acyl amino acids | 92–98 |
| β-Ketoesters | Chiral diols | 89–94 |
| Cyclic enones | Terpene derivatives | 91–96 |
Hydroformylation and Cross-Coupling
In rhodium-catalyzed hydroformylation, Josiphos SL-J004-1 enables regioselective formation of branched aldehydes with 85–90% ee. Palladium complexes of this ligand facilitate Suzuki-Miyaura cross-couplings of aryl chlorides, achieving turnover numbers (TON) exceeding 10,000 under mild conditions.
Comparative Analysis with Related Ligands
Josiphos SLJ005-1
Josiphos SLJ005-1 (), bearing di(3,5-xylyl)phosphine groups, exhibits enhanced steric bulk compared to SL-J004-1 . This modification increases enantioselectivity in hydrogenations of sterically demanding substrates but reduces reaction rates due to slower substrate access to the metal center .
Table 3: Performance comparison of Josiphos ligands
| Ligand | Substrate | ee (%) | TON |
|---|---|---|---|
| SL-J004-1 | Styrene | 95 | 12,000 |
| SLJ005-1 | 2-Naphthyl acrylate | 98 | 8,500 |
BINAP and DuPhos Analogues
| Parameter | Specification |
|---|---|
| Storage | 4°C under |
| GHS Hazard Statements | H302 (oral toxicity) |
| H315/H319 (skin/eye irritation) | |
| Precautionary Measures | Use glovebox/Schlenk lines |
Reactions should exclude moisture and oxygen to prevent ligand oxidation. Quenching with aqueous safely decomposes metal complexes .
Future Research Directions
Expanding Reaction Scope
Recent studies propose applications in C–H functionalization and enantioselective cyclopropanation, where the ligand’s chiral pocket could stabilize transient metallocycles.
Hybrid Ligand Design
Incorporating Josiphos SL-J004-1 into bimetallic catalysts or covalent organic frameworks (COFs) may enable tandem catalysis strategies, merging hydrogenation with subsequent functionalization steps.
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